molecular formula C7H8N2O2 B1360225 N-(1-Oxidopyridin-3-yl)acetamide

N-(1-Oxidopyridin-3-yl)acetamide

Cat. No.: B1360225
M. Wt: 152.15 g/mol
InChI Key: PXIZJUJPHCTYAR-UHFFFAOYSA-N
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Description

N-(1-Oxidopyridin-3-yl)acetamide is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is characterized by the presence of a pyridine ring with an oxidized nitrogen atom and an acetamide group attached to the third position of the ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-(1-Oxidopyridin-3-yl)acetamide typically involves the oxidation of pyridine derivatives followed by acetamidation. One common synthetic route includes the oxidation of 3-aminopyridine to form 3-nitropyridine, which is then reduced to 3-aminopyridine N-oxide. The final step involves the acetamidation of 3-aminopyridine N-oxide to yield this compound. Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-(1-Oxidopyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.

    Substitution: The acetamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

N-(1-Oxidopyridin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Oxidopyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxidized nitrogen atom in the pyridine ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The acetamide group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

N-(1-Oxidopyridin-3-yl)acetamide can be compared with other pyridine derivatives and acetamide compounds. Similar compounds include:

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-(1-oxidopyridin-1-ium-3-yl)acetamide

InChI

InChI=1S/C7H8N2O2/c1-6(10)8-7-3-2-4-9(11)5-7/h2-5H,1H3,(H,8,10)

InChI Key

PXIZJUJPHCTYAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C[N+](=CC=C1)[O-]

Origin of Product

United States

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